molecular formula C13H10ClN3O2 B14943510 1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione

1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione

Cat. No.: B14943510
M. Wt: 275.69 g/mol
InChI Key: HAASLMIMMHZIJT-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthoquinone moiety fused with a triazole ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be achieved through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the use of easily available starting materials and mild reaction conditions, making it an eco-friendly approach . The reaction typically involves the cycloaddition of an azide with an alkyne to form the triazole ring, followed by further functionalization to introduce the chloropropyl group.

Industrial Production Methods

Continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst has been shown to be effective for the production of 1,2,3-triazoles . This method allows for high yields and good functional group tolerance, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione can undergo various chemical reactions, including:

    Oxidation: The naphthoquinone moiety can be oxidized to form different quinone derivatives.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

    Substitution: The chloropropyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to substitute the chloropropyl group.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione has shown potential in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione is unique due to its bifunctional nature, combining the properties of both naphthoquinone and triazole moieties. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

3-(3-chloropropyl)benzo[f]benzotriazole-4,9-dione

InChI

InChI=1S/C13H10ClN3O2/c14-6-3-7-17-11-10(15-16-17)12(18)8-4-1-2-5-9(8)13(11)19/h1-2,4-5H,3,6-7H2

InChI Key

HAASLMIMMHZIJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N(N=N3)CCCCl

Origin of Product

United States

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